molecular formula C12H12F3N3 B3027946 (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine CAS No. 1439899-16-7

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine

Cat. No. B3027946
CAS RN: 1439899-16-7
M. Wt: 255.24
InChI Key: SCJLPTGEGILOLY-UHFFFAOYSA-N
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Description

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine, also known as TFMPI, is an organic molecule that has become increasingly popular in scientific research for its biochemical and physiological effects. TFMPI is a derivative of imidazole, a heterocyclic aromatic compound, and is composed of a nitrogen atom, two hydrogen atoms, and four carbon atoms. It is commonly used in laboratory experiments due to its high solubility in water, its low toxicity, and its ability to interact with various proteins and enzymes.

Scientific Research Applications

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine has been widely used in scientific research for its ability to interact with various proteins and enzymes. It has been used in studies to investigate the role of enzymes in biochemical pathways, to study the structure and function of proteins, and to identify potential drug targets. It has also been used to study the effects of environmental toxins on organisms, as well as to study the effects of drugs on the body.

Mechanism of Action

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine has been shown to interact with various proteins and enzymes, including the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are hormones that regulate various processes in the body. (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine has been shown to inhibit the activity of COX-2, and thus reduce the production of prostaglandins. In addition, (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine has been shown to interact with other proteins and enzymes, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine have been studied extensively. It has been shown to inhibit the activity of COX-2, leading to a decrease in the production of prostaglandins. This can lead to a decrease in inflammation, pain, and fever. In addition, (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine has been shown to inhibit the activity of other proteins and enzymes, such as those involved in signal transduction pathways. This can lead to changes in gene expression and other cellular processes.

Advantages and Limitations for Lab Experiments

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine is a useful molecule for laboratory experiments due to its high solubility in water, its low toxicity, and its ability to interact with various proteins and enzymes. However, there are some limitations to its use, such as its instability in acidic conditions and its difficulty in synthesizing.

Future Directions

There are many potential future directions for (1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine. It could be used in the development of new drugs, as well as in the development of new diagnostic tests. In addition, it could be used to study the effects of environmental toxins on organisms, as well as to study the effects of drugs on the body. Furthermore, it could be used to investigate the role of enzymes in biochemical pathways, to study the structure and function of proteins, and to identify potential drug targets.

properties

IUPAC Name

[1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)10-3-1-9(2-4-10)6-18-7-11(5-16)17-8-18/h1-4,7-8H,5-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLPTGEGILOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165578
Record name 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine

CAS RN

1439899-16-7
Record name 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-4-methanamine, 1-[[4-(trifluoromethyl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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